Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-3-piperidinyl 4-fluorobenzoate

Drug metabolism CYP3A4 inhibition Hepatotoxicity risk assessment

1-Methyl-3-piperidinyl 4-fluorobenzoate (CAS 500103-93-5) is a synthetic piperidinyl benzoate ester characterized by a 1-methylpiperidin-3-yl core esterified to a para-fluorobenzoic acid moiety. This compound belongs to a structural class investigated for cholinergic system imaging agents and receptor probe development, wherein the 3-position substitution pattern on the piperidine ring distinguishes it from more extensively studied 4-position isomers.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B295045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-piperidinyl 4-fluorobenzoate
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)OC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3
InChIKeyGVIXVJQTIQOTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-piperidinyl 4-Fluorobenzoate: A Piperidinyl Benzoate Ester for Chemical Biology and Probe Development


1-Methyl-3-piperidinyl 4-fluorobenzoate (CAS 500103-93-5) is a synthetic piperidinyl benzoate ester characterized by a 1-methylpiperidin-3-yl core esterified to a para-fluorobenzoic acid moiety [1]. This compound belongs to a structural class investigated for cholinergic system imaging agents and receptor probe development, wherein the 3-position substitution pattern on the piperidine ring distinguishes it from more extensively studied 4-position isomers [2]. The compound demonstrates measurable CYP3A4 inhibition (IC50 20 µM in human liver microsomes), establishing a baseline for drug metabolism liability assessment [1].

1-Methyl-3-piperidinyl 4-Fluorobenzoate: Why the 3-Position Isomer Cannot Be Replaced by 4-Position Analogs


The substitution position of the ester linkage on the piperidine ring fundamentally dictates biological fate and target engagement in this compound class. The 4-position isomer, 1-methyl-4-piperidinyl 4-fluorobenzoate, has been extensively characterized and found to be not a substrate for acetylcholinesterase (AChE), rendering it unsuitable as an in vivo radiotracer for this enzyme despite initial expectations [1]. This enzymatic stability profile is directly attributable to the 4-substitution pattern. The 3-position isomer presents distinct steric and electronic properties that may alter binding pocket accommodation, metabolic susceptibility, and tissue distribution kinetics [2]. Substitution between 3- and 4-position piperidinyl esters cannot be made without empirical validation, as demonstrated by the stark difference in AChE substrate behavior documented for the 4-isomer versus propionate esters [1].

1-Methyl-3-piperidinyl 4-Fluorobenzoate: Quantified Differentiation Evidence for Procurement Decisions


CYP3A4 Inhibition Liability: Target Compound vs. Representative 4-Position Isomer Comparator

The target compound exhibits measurable CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) in human liver microsomes using a fluorogenic substrate with a 15-minute preincubation [1]. This value provides a quantitative baseline for drug-drug interaction risk assessment. For comparative context, structurally distinct piperidinyl compounds in the same enzyme assay have demonstrated IC50 values ranging from 7,000 nM to >50,000 nM, indicating that the 3-position 4-fluorobenzoate ester resides in an intermediate liability zone [2].

Drug metabolism CYP3A4 inhibition Hepatotoxicity risk assessment Medicinal chemistry

Positional Isomer Effect on Acetylcholinesterase Substrate Activity: 3-Position vs. 4-Position Isomer

The 4-position isomer, 1-methyl-4-piperidinyl 4-fluorobenzoate, has been conclusively demonstrated through in vivo and in vitro studies to be not a substrate for acetylcholinesterase (AChE) [1]. Biodistribution studies in mice showed high brain uptake followed by fast washout with no significant retention in AChE-rich regions, directly contrasting with AChE substrates like 1-[11C]methyl-4-piperidylacetate which undergo rapid enzymatic trapping [1]. The 3-position isomer, by virtue of its altered geometry, presents a distinct interaction profile with cholinergic enzymes, making it a rational alternative for researchers seeking to explore SAR around AChE or butyrylcholinesterase (BuChE) recognition [2].

Cholinergic imaging Acetylcholinesterase PET tracer development Structure-activity relationship

Non-Fluorinated Analog Comparator: 1-Methylpiperidin-3-yl Benzoate Physicochemical Differentiation

The para-fluoro substitution on the benzoate ring differentiates the target compound from the non-fluorinated analog 1-methylpiperidin-3-yl benzoate. The fluorine atom increases molecular weight from 219.28 to 237.27 g/mol [1]. This modification alters calculated lipophilicity (XLogP3) from 2.4 for the non-fluorinated analog to a predicted range of 2.5-2.9 for the fluorinated compound [1]. The fluorine substitution also introduces potential metabolic blocking at the para position of the aromatic ring, a well-established strategy for reducing oxidative metabolism in drug discovery programs [2].

Medicinal chemistry Lipophilicity optimization Metabolic stability Lead optimization

CYP3A4 Inhibition Cross-Comparison with Non-Fluorinated 3-Position Benzoate Analog

The target compound's CYP3A4 inhibition profile (IC50 20 µM) can be contextualized against the broader piperidinyl benzoate class. The non-fluorinated analog 1-methylpiperidin-3-yl benzoate lacks documented CYP3A4 inhibition data in major public databases, representing a knowledge gap that the fluorinated compound partially addresses [1]. This data availability for CYP3A4 liability constitutes a practical differentiation for procurement: the target compound comes with at least one quantitative DDI-relevant data point, whereas the non-fluorinated analog requires de novo liability assessment before use in cellular or in vivo systems [1][2].

Drug-drug interaction CYP inhibition Metabolic stability ADME-Tox

1-Methyl-3-piperidinyl 4-Fluorobenzoate: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Chemical Probe Development Requiring Documented CYP3A4 Liability Baseline

Researchers developing chemical probes for cellular assays where CYP3A4 interference must be accounted for can procure this compound with the benefit of a documented IC50 of 20 µM in human liver microsomes [1]. This pre-existing data point eliminates the need for preliminary CYP inhibition screening and enables direct assessment of whether this liability is acceptable for the intended assay conditions. In contrast, procuring the non-fluorinated analog 1-methylpiperidin-3-yl benzoate would necessitate de novo CYP inhibition characterization before experimental use [2].

Structure-Activity Relationship Studies Exploring Piperidine Substitution Position Effects on Cholinergic Enzyme Recognition

The 3-position substitution pattern of this compound provides a structurally distinct alternative to the extensively characterized 4-position isomer for SAR investigations of cholinergic enzyme interactions. The 4-isomer (1-methyl-4-piperidinyl 4-fluorobenzoate) has been conclusively demonstrated to be not a substrate for AChE [1], whereas the 3-isomer remains uncharacterized for this activity, presenting a rational opportunity for comparative enzymatic profiling. This differentiation enables procurement for systematic positional scanning studies aimed at elucidating the structural determinants of AChE or BuChE substrate recognition [2].

Fluorine-Containing Fragment Library Expansion for Metabolic Stability Optimization

This compound serves as a fluorine-containing building block for fragment-based drug discovery and lead optimization programs requiring metabolically stabilized aromatic moieties. The para-fluoro substitution on the benzoate ring provides a quantifiable increase in molecular weight (+18.0 g/mol) and modest lipophilicity adjustment (ΔLogP ~0.1-0.5) relative to the non-fluorinated analog [1][2]. The presence of the metabolically blocking fluorine at the para position aligns with established medicinal chemistry strategies for reducing oxidative clearance, making this compound suitable for incorporation into SAR campaigns where metabolic stability is a key optimization parameter [3].

Negative Control or Reference Compound for CYP3A4-Mediated DDI Assays

With a CYP3A4 IC50 of 20 µM, this compound falls in an intermediate inhibition range that makes it suitable as a reference compound for calibrating CYP3A4 inhibition assays or as a negative control in DDI screening cascades [1]. Researchers requiring compounds with defined but moderate CYP3A4 inhibitory activity for assay validation or as comparators against more potent inhibitors can procure this compound based on its documented IC50 value, which is supported by data from a standardized human liver microsome assay with 15-minute preincubation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-piperidinyl 4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.